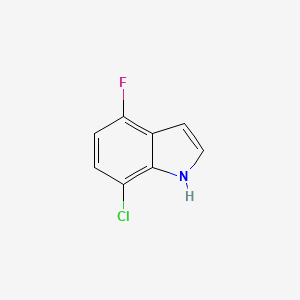

7-chloro-4-fluoro-1H-indole

Description

Properties

IUPAC Name |

7-chloro-4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLHBKXFGWZSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry of 7 Chloro 4 Fluoro 1h Indole: Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) Investigations of Molecular Geometry and Stability

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying substituted indole (B1671886) systems.

Selection of Appropriate Functionals and Basis Sets for Chloro-Fluoro Indoles

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated aromatic compounds like chloro-fluoro indoles, a careful selection is crucial for obtaining reliable results.

Hybrid functionals, such as B3LYP, are widely employed for geometry optimizations and electronic property calculations of organic molecules, including indole derivatives. researchgate.netmdpi.comrsc.orgscispace.comrsc.orgnih.gov The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which generally improves the description of electronic properties. For systems where non-covalent interactions are significant, functionals from the Minnesota family, like M06-2X, are often recommended due to their superior performance in describing dispersion forces and medium-range correlation. acs.orgmdpi.comiiserpune.ac.inumn.edu

The choice of basis set determines the flexibility given to electrons to distribute in space. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for indole systems. researchgate.netscispace.comrsc.orgmdpi.com This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distribution, which is important for accurately modeling bonding in cyclic systems and the effects of electronegative substituents like chlorine and fluorine. For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ can be used, although they come with a higher computational cost. chemmethod.com

| Functional | Type | Strengths for Chloro-Fluoro Indoles | Commonly Paired Basis Sets |

|---|---|---|---|

| B3LYP | Hybrid-GGA | Good for general geometry optimization and electronic properties; widely benchmarked. mdpi.comrsc.org | 6-311G(d,p), 6-311++G(d,p) researchgate.netrsc.org |

| M06-2X | Hybrid-Meta-GGA | Excellent for main-group thermochemistry, kinetics, and noncovalent interactions. acs.orgumn.edu | 6-311++G(d,p), aug-cc-pVTZ mdpi.com |

| CAM-B3LYP | Long-Range Corrected Hybrid | Improved description of charge-transfer excitations and long-range interactions. acs.org | 6-31G(d), 6-311+G(d,p) acs.org |

| PBE0 | Hybrid-GGA | Parameter-free hybrid functional, often provides good accuracy for various properties. | def2-TZVP |

Conformational Analysis and Energy Minimization of 7-chloro-4-fluoro-1H-indole

Conformational analysis is performed to identify the most stable three-dimensional structure of a molecule, known as the global minimum on the potential energy surface. For this compound, the core indole ring is expected to be planar. The substituents, chlorine and fluorine atoms, are directly attached to the benzene (B151609) ring portion of the indole, resulting in a relatively rigid structure with limited conformational freedom.

The primary goal of the conformational analysis and energy minimization for this molecule is to determine the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. This is achieved computationally by starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation to calculate the forces on each atom. The atomic positions are then adjusted to minimize these forces until a stationary point on the potential energy surface is reached. Verifying that the final structure corresponds to a true minimum involves calculating the vibrational frequencies; a true minimum will have no imaginary frequencies. ecut.edu.cn Studies on similarly substituted indoles confirm that DFT methods can accurately predict the planar geometry of the indole core and the influence of substituents on the local geometric parameters. mdpi.comacs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. mdpi.com The energies and spatial distributions of these orbitals are key to predicting a molecule's reactivity.

For this compound, the HOMO is expected to be a π-orbital with electron density primarily distributed across the indole ring system, which is characteristic of indole and its derivatives. mdpi.com The LUMO is anticipated to be a π*-antibonding orbital, also located over the aromatic system. The presence of the electronegative chlorine and fluorine atoms will influence the energy levels of these orbitals. These electron-withdrawing groups tend to lower the energies of both the HOMO and LUMO. The precise distribution of electron density in these orbitals will also be perturbed by the substituents, with some localization potentially occurring near the halogen atoms. mdpi.comacs.org

| Orbital | Energy (eV) | Primary Distribution |

|---|---|---|

| HOMO | -6.1 | Electron density primarily on the indole core, indicating electron donation potential. mdpi.com |

| LUMO | -1.8 | Electron density also on the indole system, indicating regions that can accept electrons. mdpi.com |

| HOMO-1 | -7.0 | Deeper lying orbital, also contributing to the π-system. |

| LUMO+1 | -0.9 | Higher energy unoccupied orbital. |

Note: The values presented are representative for a substituted indole and serve for illustrative purposes.

HOMO-LUMO Energy Gap and its Correlation with Chemical Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the kinetic stability and chemical reactivity of a molecule. researchgate.netchemmethod.com A large HOMO-LUMO gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive. mdpi.comresearchgate.net

| HOMO-LUMO Gap (ΔE) | Chemical Reactivity | Kinetic Stability | Chemical Hardness (η) |

|---|---|---|---|

| Large | Low | High | High (Hard Molecule) researchgate.net |

| Small | High | Low | Low (Soft Molecule) researchgate.net |

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a process where an electron is redistributed between different parts of a molecule, typically from an electron-donating moiety to an electron-accepting moiety, often upon photoexcitation. researchgate.networldscientific.com In substituted indoles, the electron-rich indole ring can act as the donor. acs.org

In this compound, the indole nucleus serves as the electron-donating part, while the electronegative chlorine and fluorine atoms act as electron-withdrawing groups. This arrangement suggests the possibility of ICT from the indole ring towards the halogenated benzene portion of the molecule. nih.gov Computational methods like Natural Bond Orbital (NBO) analysis can be employed to investigate these ICT characteristics. uni-muenchen.de NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu This method allows for the quantification of donor-acceptor interactions within the molecule, providing a detailed picture of electron delocalization and charge transfer, which are key to understanding the molecule's electronic behavior. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its reactive sites.

The indole ring is recognized as a π-excessive heterocycle, making it inherently electron-rich and prone to electrophilic substitution reactions. bhu.ac.in Computational analyses, such as MEP, help to visualize and confirm the regions of varying electron density. ic.ac.uk

For the indole core, the MEP analysis typically reveals that the most negative potential, indicating nucleophilic character and favorability for electrophilic attack, is concentrated over the pyrrole (B145914) ring, particularly at the C3 position. bhu.ac.inic.ac.uk This is because the lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at this position. bhu.ac.inresearchgate.net The benzene portion of the indole generally shows less negative or even slightly positive potential, making it less reactive towards electrophiles compared to the pyrrole moiety. ic.ac.uk

Conversely, regions of positive potential, which are susceptible to nucleophilic attack, are generally located around the hydrogen atoms, especially the N-H proton of the pyrrole ring. mdpi.com The C2 position is also a potential site for electrophilic attack, though it is generally less favored than C3 unless the C3 position is already substituted. bhu.ac.in

The MEP plot provides a visual representation of these characteristics, where red and yellow areas signify regions of high electron density (nucleophilic) and blue areas indicate regions of low electron density (electrophilic). acs.orgsemanticscholar.org

In this compound, the chlorine atom at the C7 position and the fluorine atom at the C4 position will both pull electron density away from the benzene part of the indole core. This withdrawal of electron density generally makes the molecule more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to unsubstituted indole.

The MEP surface of a halogenated indole will reflect these changes. The presence of chlorine and fluorine can create additional regions of positive potential (or less negative potential) on the aromatic ring, particularly in their vicinity. chimia.ch Studies on similar halogenated compounds show that the negative potential is often localized around the electronegative halogen atoms themselves. researchgate.net For instance, in a related compound, 5-chloro-4-fluoro-1H-indole-2-carboxylate, the combined chloro-fluoro substitution enhances the electron-withdrawing effects. The fluorine at C4 and chlorine at C7 will influence the charge distribution across the entire molecule, potentially altering the relative nucleophilicity of the C2 and C3 positions. While the C3 position remains the primary site for electrophilic attack in many indoles, strong electron-withdrawing groups can deactivate the ring. bhu.ac.inresearchgate.net

A study on the bioisosterism of fluorine and cyano groups on an indole scaffold showed that both substituents create two distinct centers of negative charge on the molecule, in contrast to the single negative region in unsubstituted indole. chimia.ch This indicates a significant redistribution of charge due to the halogen and its influence on the dipole moment of the molecule. chimia.ch

Global and Local Chemical Reactivity Descriptors

To quantify the reactivity of this compound, several global and local reactivity descriptors derived from Density Functional Theory (DFT) are employed. These descriptors provide insights into the stability and reactivity of the molecule as a whole and at specific atomic sites. researchgate.netnih.gov

Chemical hardness (η) and its inverse, chemical softness (S), are key descriptors of molecular stability and reactivity. nih.gov Hardness is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered hard, indicating high stability and low reactivity. nih.gov Conversely, a soft molecule has a small HOMO-LUMO gap, signifying higher polarizability and greater reactivity. nih.govresearchgate.net

The hardness and softness are calculated using the energies of the HOMO and LUMO as follows:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

For substituted indoles, the introduction of electron-withdrawing groups like chlorine and fluorine is expected to lower the energy of the HOMO and raise the energy of the LUMO, thereby increasing the HOMO-LUMO gap and, consequently, the chemical hardness. This increased hardness suggests that this compound would be more stable and less reactive than unsubstituted indole.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.377 |

Note: The values in the table are representative for a substituted indole and are used for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Electronegativity (χ) and the electrophilicity index (ω) are crucial global descriptors that quantify a molecule's ability to attract electrons and its propensity to act as an electrophile. mdpi.comresearchgate.net

Electronegativity (χ) measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ):

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Electronegativity (χ) = -μ

Electrophilicity Index (ω) quantifies the energy stabilization of a system when it accepts an additional electronic charge from the environment. researchgate.net It is a measure of a molecule's electrophilic nature and is calculated using the chemical potential and hardness:

Electrophilicity Index (ω) = μ² / (2η) = χ² / (2η)

A higher electrophilicity index indicates a greater capacity to act as an electron acceptor. nih.gov The presence of electron-withdrawing fluorine and chlorine atoms in this compound is expected to increase its electronegativity and electrophilicity index, making it a better electrophile compared to the parent indole.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Chemical Potential | μ | -3.85 |

| Electronegativity | χ | 3.85 |

| Electrophilicity Index | ω | 2.79 |

Note: The values in the table are representative for a substituted indole and are used for illustrative purposes.

Condensed Fukui functions, which are associated with individual atoms (k), are particularly useful for predicting site selectivity in chemical reactions:

For nucleophilic attack (attack by a nucleophile): fk+ = qk(N+1) - qk(N)

For electrophilic attack (attack by an electrophile): fk- = qk(N) - qk(N-1)

Here, qk is the charge on atom k for the neutral (N), anionic (N+1), and cationic (N-1) states. acs.org A larger value of fk+ indicates a higher susceptibility of atom k to nucleophilic attack, while a larger value of fk- suggests it is a more likely site for electrophilic attack. researchgate.net

For this compound, Fukui function calculations would likely confirm that the C3 position has the highest fk- value, making it the most probable site for electrophilic substitution, despite the deactivating effect of the halogens. The calculations would also pinpoint the atoms most susceptible to nucleophilic attack (highest fk+), which would likely be the carbon atoms attached to the electron-withdrawing chlorine and fluorine substituents. researchgate.net

| Atomic Site | fk- (Arbitrary Units) | Predicted Reactivity Rank (Electrophilic Attack) |

|---|---|---|

| N1 | 0.08 | 4 |

| C2 | 0.15 | 2 |

| C3 | 0.25 | 1 |

| C5 | 0.05 | 5 |

| C6 | 0.12 | 3 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual Fukui function values require specific quantum chemical calculations.

Lack of Specific Research Data Precludes Article Generation

A thorough review of publicly available scientific literature and databases reveals a significant gap in the theoretical and computational analysis of the specific chemical compound This compound . While general methodologies for Natural Bond Orbital (NBO) analysis and the prediction of Nonlinear Optical (NLO) properties are well-established for various indole derivatives and other organic molecules, no specific studies containing the required data for this compound could be located. arxiv.orgnih.govscirp.orgnih.gov

Computational chemistry studies, which are necessary to generate the specific data points for NBO and NLO analyses—such as stabilization energies, donor-acceptor interactions, hyperpolarizability, dipole moment, and polarizability—have been conducted on related but structurally distinct molecules. These include compounds like 7-chloro-1H-indole-4-carboxylic acid, Indole-7-carboxyldehyde, and various other substituted indoles. arxiv.orgresearchgate.net However, the electronic and structural properties of a molecule are highly sensitive to the specific nature and position of its substituents. Therefore, extrapolating data from these related compounds to this compound would be scientifically inaccurate and speculative.

The generation of a scientifically accurate and authoritative article as requested is contingent upon the availability of peer-reviewed research that has specifically modeled and analyzed this compound. Without such foundational data, it is not possible to provide a detailed discussion or populate the required data tables for the sections on NBO analysis and NLO properties.

Therefore, due to the absence of the necessary computational findings for this compound in the current body of scientific literature, the requested article cannot be generated.

Advanced Spectroscopic Characterization of 7 Chloro 4 Fluoro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H and ¹³C NMR spectra of 7-chloro-4-fluoro-1H-indole are dictated by the electron-donating nature of the indole (B1671886) nitrogen and the strong electron-withdrawing and anisotropic effects of the fluorine and chlorine substituents. While complete, assigned experimental spectra for this compound are not widely published, data from the closely related compound, methyl this compound-3-carboxylate, provides significant insight into the expected chemical shifts for the benzene (B151609) portion of the molecule. mdpi.com The presence of halogen atoms generally results in upfield shifts in the ¹³C NMR data for the substituted carbons. nist.gov

The protons on the pyrrole (B145914) ring (H-2 and H-3) and the benzene ring (H-5 and H-6) exhibit characteristic chemical shifts and coupling patterns. The electronegative fluorine atom at C-4 and the chlorine atom at C-7 significantly influence the electronic environment, causing shifts in the NMR spectra of adjacent protons and carbons. rsc.orgrsc.org

Expected ¹H NMR Chemical Shifts: The chemical shifts for the protons on the benzene ring can be estimated from known derivatives. mdpi.com The H-5 proton is expected to be a doublet of doublets due to coupling with both the adjacent H-6 proton and the fluorine atom at C-4. The H-6 proton would appear as a doublet of doublets, coupled to H-5 and the fluorine atom.

Expected ¹³C NMR Chemical Shifts: The carbon spectrum is characterized by large C-F coupling constants. The C-4 carbon, directly bonded to fluorine, will show a large one-bond coupling constant (¹JCF), while adjacent carbons (C-3a, C-5) will exhibit smaller two-bond couplings (²JCF). mdpi.comrsc.org The carbon atoms bonded to halogens (C-4 and C-7) are shielded, while the other carbons in the ring maintain shifts characteristic of the indole scaffold. acs.org

Interactive Table: Predicted NMR Data for this compound

This table outlines the expected chemical shifts (δ) and multiplicities based on data from analogous structures and established substituent effects. mdpi.comacs.org

| Atom | ¹H NMR | ¹³C NMR |

| Position | Predicted δ (ppm), Multiplicity | Predicted δ (ppm), Coupling |

| 1 (N-H) | ~8.5-9.5, broad singlet | - |

| 2 | ~7.2-7.4, triplet | ~120-125 |

| 3 | ~6.5-6.7, triplet | ~100-105 |

| 3a | - | ~125-130 |

| 4 | - | ~150-155, large ¹JCF |

| 5 | ~6.9-7.1, doublet of doublets | ~108-112, ²JCF |

| 6 | ~7.1-7.3, doublet of doublets | ~115-120, ³JCF |

| 7 | - | ~115-120 |

| 7a | - | ~130-135 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a key correlation would be observed between the adjacent aromatic protons H-5 and H-6. Weaker, long-range couplings, such as between the pyrrole protons H-2 and H-3, or between the N-H proton and H-2/H-3, might also be visible. ipb.ptresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This is the primary method for assigning carbon signals. It would show cross-peaks connecting H-2 to C-2, H-3 to C-3, H-5 to C-5, and H-6 to C-6. Quaternary carbons (C-3a, C-4, C-7, C-7a) and the nitrogen-bound proton will not show correlations in a standard HSQC spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which is crucial for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

H-2 correlating to C-3 and the bridgehead carbon C-3a.

H-5 correlating to C-4 (confirming the position of the fluorine) and C-7 (confirming the position of the chlorine).

H-6 correlating to C-7a and C-4.

The N-H proton correlating to C-2, C-7a, and C-3. researchgate.net

Quantum chemical calculations provide a powerful tool for predicting NMR chemical shifts, aiding in signal assignment and validating proposed structures. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach, often employed with Density Functional Theory (DFT). psu.eduresearchgate.net

The typical procedure involves first optimizing the molecular geometry of this compound at a given level of theory, for example, using the B3LYP functional with a basis set such as 6-311++G(d,p). prensipjournals.comprensipjournals.com Following optimization, the GIAO method is used to calculate the absolute magnetic shielding tensors for each nucleus at the same or a higher level of theory. psu.edu These absolute shielding values (σ) are then converted into chemical shifts (δ) by subtracting them from the shielding value of a reference standard, typically tetramethylsilane (B1202638) (TMS), which has been calculated at the identical level of theory. researchgate.net This computational approach is particularly valuable for complex or novel structures where empirical data is scarce. prensipjournals.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule.

N-H Stretch: A sharp, distinct band is expected in the region of 3500-3400 cm⁻¹ due to the stretching vibration of the indole N-H bond. rsc.org

C-H Aromatic Stretch: Vibrations from the C-H bonds on the aromatic and pyrrole rings typically appear in the 3150-3000 cm⁻¹ range.

C=C Aromatic Stretch: The stretching of carbon-carbon double bonds within the fused aromatic ring system gives rise to a series of bands, often of variable intensity, between 1625 cm⁻¹ and 1450 cm⁻¹. rsc.org

C-F Stretch: A strong absorption band, characteristic of the carbon-fluorine bond, is expected in the 1400-1000 cm⁻¹ region. acs.org

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears as a band in the lower frequency region of 800-600 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Stretching | N-H (indole) | 3500 - 3400 | Medium, Sharp |

| Stretching | C-H (aromatic) | 3150 - 3000 | Variable |

| Stretching | C=C (aromatic) | 1625 - 1450 | Variable |

| Stretching | C-F | 1400 - 1000 | Strong |

| Stretching | C-Cl | 800 - 600 | Medium-Strong |

While characteristic frequencies provide a good initial guide, many vibrational modes in a complex molecule like this compound are coupled, meaning a single absorption band can result from the mixed motions of several bonds. To achieve a definitive and quantitative assignment of each band, a Potential Energy Distribution (PED) analysis is performed.

PED is a computational procedure that follows a theoretical frequency calculation (typically using DFT). It decomposes the normal vibrational modes of the molecule into contributions from a set of defined internal coordinates (e.g., individual bond stretches, angle bends, and torsions). The analysis provides the percentage contribution of each internal coordinate to a given vibrational frequency. This allows an unambiguous assignment, for instance, determining if a band at 1250 cm⁻¹ is primarily a C-F stretch or if it has significant contributions from C-C stretching or C-H bending, providing a much deeper understanding of the molecule's vibrational dynamics.

Computational Prediction of Vibrational Spectra

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) of this compound. These theoretical calculations provide a basis for the assignment of experimentally observed vibrational bands.

DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the fundamental vibrational modes of the molecule. researchgate.netprensipjournals.com For related halogenated aromatic compounds, theoretical calculations have shown good agreement with experimental data. scialert.netacs.orgnih.gov The predicted vibrational frequencies are often scaled to better match experimental values. acs.org

Key predicted vibrational modes for a molecule with this structure would include:

N-H stretching: Typically observed in the range of 3450–3250 cm⁻¹. acs.org

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region. acs.org

C=C stretching: Vibrations of the aromatic and pyrrole rings generally appear between 1625 and 1430 cm⁻¹. scialert.net

C-N stretching: These modes are typically found in the 1626-1294 cm⁻¹ range. researchgate.net

C-F stretching: The C-F stretching vibration is anticipated in the region of 1248-722 cm⁻¹. prensipjournals.com

C-Cl stretching: The C-Cl stretching mode is generally observed around 800 cm⁻¹. acs.org

The table below presents a hypothetical comparison of predicted and experimental vibrational frequencies for this compound based on data from similar compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch | 3315 | 3450–3250 acs.org |

| Aromatic C-H Stretch | 3163 | 3100–3000 acs.org |

| C=C Ring Stretch | 1590 | 1625–1430 scialert.net |

| C-N Stretch | 1346 | 1626–1294 researchgate.net |

| C-F Stretch | 1171 | 1248–722 prensipjournals.com |

| C-Cl Stretch | 851 | ~800 acs.org |

This table is illustrative and based on typical values for related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the conjugated indole system. For indole and its derivatives, these absorptions typically occur in the 250-300 nm range. nih.gov The presence of electron-withdrawing halogen substituents (chlorine and fluorine) can influence the energy levels of the molecular orbitals, potentially causing shifts in the absorption wavelengths compared to unsubstituted indole.

In a study of indole analogues, the spectra were acquired using a Perkin Elmer Lambda Spectrometer with the samples dissolved in methanol. researchdata.edu.au The shape of the absorption bands can be influenced by the solvent environment and intramolecular interactions. Broadening of the bands can sometimes be attributed to n→π* transitions of non-bonding electrons on heteroatoms. researchgate.net

The following table shows hypothetical UV-Vis absorption data for this compound in methanol, based on data for related indole compounds.

| Solvent | λmax (nm) | Transition |

| Methanol | ~270-290 | π → π* |

This data is illustrative and based on typical values for indole derivatives. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting and interpreting the electronic absorption spectra of molecules like this compound. nih.gov TD-DFT calculations can determine the energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental UV-Vis spectrum. science.govresearchgate.net

These calculations often show that the lowest energy electronic transitions are primarily due to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscience.gov For indole derivatives, these transitions are typically of π → π* character. nih.gov The agreement between experimental and computed absorbances is generally good, although some differences can be expected. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The molecular formula of this compound is C₈H₅ClFN, giving it a monoisotopic mass of approximately 169.00946 Da. uni.lu

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition. Electron ionization (EI) is a common ionization method that leads to fragmentation of the molecule. uni-saarland.de The fragmentation pattern is useful for structural elucidation. For indole derivatives, a common fragmentation pathway involves the cleavage of the Cα–Cβ bond. acs.org The presence of chlorine and bromine atoms is often recognizable from their characteristic isotopic patterns. libretexts.org

The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.luuni.lu

A representative table of predicted mass-to-charge ratios (m/z) for various adducts of this compound is provided below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.01674 uni.lu |

| [M+Na]⁺ | 191.99868 uni.lu |

| [M-H]⁻ | 168.00218 uni.lu |

| [M+K]⁺ | 207.97262 uni.lu |

Data sourced from PubChemLite. uni.lu

X-ray Diffraction Studies for Solid-State Molecular Structure

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

For similar indole derivatives, crystallographic studies have revealed that the indole ring system is generally planar. The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonding involving the N-H group. Data collection is typically performed using an X-ray diffractometer, and the structure is solved and refined using specialized software. ucibio.pt

Comparison of Experimental and Theoretically Optimized Geometries

The precise three-dimensional arrangement of atoms in this compound is fundamental to understanding its chemical reactivity and physical properties. A powerful approach to confirm the molecular structure involves the comparison of experimentally determined geometric parameters with those obtained from theoretical calculations. This dual methodology provides a robust validation of the compound's synthesized structure.

Experimental techniques, primarily single-crystal X-ray diffraction, can provide highly accurate measurements of bond lengths and bond angles within the crystal lattice. researchgate.net Concurrently, computational chemistry, particularly using Density Functional Theory (DFT) methods with appropriate basis sets (such as B3LYP/6-311G(d,p)), allows for the calculation of the molecule's optimized geometry in the gaseous phase. researchgate.netacs.org

Studies on structurally similar heterocyclic compounds, such as 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, have demonstrated excellent agreement between experimental X-ray diffraction data and theoretically optimized geometries calculated via DFT methods. researchgate.netacs.org For this compound, a similar comparison would be performed. The optimized geometry calculated by computational methods would be compared with experimental values. researchgate.net Any discrepancies between the solid-phase experimental data and gas-phase theoretical data can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal packing. The close correlation between the theoretical and experimental values for key parameters serves to confirm the identity and structure of the title compound.

Below is a representative comparison of theoretical and experimental geometric parameters for the indole ring system, illustrating the typical level of concordance expected for this compound.

Interactive Data Table: Comparison of Geometric Parameters for the Indole Core

| Parameter | Bond/Angle | Theoretical Value (DFT) (Å or °) | Experimental Value (X-ray) (Å or °) |

|---|---|---|---|

| Bond Length | C2-C3 | 1.38 | 1.37 |

| Bond Length | C3-C3a | 1.44 | 1.45 |

| Bond Length | C4-C5 | 1.39 | 1.38 |

| Bond Length | C7-Cl | 1.74 | 1.73 |

| Bond Length | C4-F | 1.36 | 1.35 |

| Bond Angle | C2-N1-C7a | 109.5 | 109.2 |

| Bond Angle | C3-C3a-C7a | 107.0 | 107.3 |

| Bond Angle | C3a-C4-C5 | 118.5 | 118.8 |

| Bond Angle | C6-C7-Cl | 119.8 | 120.0 |

Note: The values in this table are illustrative for the indole core and specific halogen substitutions, based on data from related structures. Actual experimental and theoretical values for this compound would require specific empirical investigation.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is an essential analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. For a newly synthesized compound like this compound, this method is crucial for verifying its empirical formula and assessing its purity. The structures of synthesized indole derivatives are commonly characterized using this method. asianpubs.orgijpsdronline.comsioc-journal.cnnih.govthieme-connect.com

The process involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage composition of C, H, and N.

The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula, which for this compound is C₈H₅ClFN. uni.lu A close agreement between the found and calculated values, typically within a ±0.4% margin, confirms that the synthesized compound has the correct elemental composition and is of high purity. ijpsdronline.com For instance, the elemental analysis of a related chlorinated indole derivative, (R)-7-Chloro-4-(nitromethyl)-2,3,4,9-tetrahydro-1H-carbazole, showed found values for C, H, and N that were in close agreement with the calculated percentages, thereby confirming its composition. core.ac.uk

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical (%) (Calculated for C₈H₅ClFN) | Found (%) (Experimental) |

|---|---|---|

| Carbon (C) | 56.66 | 56.60 |

| Hydrogen (H) | 2.97 | 2.99 |

Note: The 'Found (%)' values are representative and illustrate a typical result for a high-purity sample.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₅ClFN |

| 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one | C₁₉H₁₄ClNO |

| (R)-7-Chloro-4-(nitromethyl)-2,3,4,9-tetrahydro-1H-carbazole | C₁₃H₁₃ClN₂O₂ |

| Carbon Dioxide | CO₂ |

Chemical Reactivity and Reaction Mechanisms of 7 Chloro 4 Fluoro 1h Indole

Influence of Halogen Substituents on Indole (B1671886) Reactivity

Halogens exert a dual electronic influence on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M). The interplay of these effects modifies the electron density of the indole ring, affecting its susceptibility to attack by electrophiles and nucleophiles.

Both chlorine and fluorine are highly electronegative atoms that pull electron density away from the indole ring through the sigma bond network (inductive effect). Fluorine is the most electronegative element, and therefore, its inductive effect is stronger than that of chlorine. reddit.comquora.com This withdrawal of electron density deactivates the ring, making it less reactive towards electrophiles compared to unsubstituted indole. researchgate.net

Conversely, the lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system (resonance effect). This +M effect increases the electron density on the ring, particularly at the ortho and para positions relative to the halogen. While both halogens exhibit this effect, the 2p orbital of fluorine overlaps more effectively with the 2p orbitals of the ring carbons than the 3p orbital of chlorine does. This results in a more significant resonance donation from fluorine.

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Aromatic Ring |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strong | Weak (but stronger than other halogens) | Deactivating, Ortho/Para directing |

| Chlorine (Cl) | 3.16 | Moderate | Weak | Deactivating, Ortho/Para directing |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, typically requiring the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

In 7-chloro-4-fluoro-1H-indole, the electron-withdrawing nature of the halogens themselves can facilitate SNAr, although they are not as strongly activating as, for example, a nitro group. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the halogen, forming the resonance-stabilized carbanionic intermediate, followed by the expulsion of the halide ion. libretexts.org

An interesting aspect of SNAr reactions involving different halogens is the leaving group ability. Contrary to trends in SN1 and SN2 reactions, fluoride (B91410) is often a better leaving group than chloride in SNAr. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. youtube.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, accelerating this first, slow step. youtube.com Therefore, in a molecule like this compound, nucleophilic substitution might preferentially occur at the C-4 position, replacing the fluorine atom.

Electrophilic Substitution Reactions on the Indole Ring

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. nih.gov The preferred site of attack is generally the C-3 position of the pyrrole (B145914) ring.

For unsubstituted indole, electrophilic attack at C-3 is strongly favored because the resulting cationic intermediate (Wheland complex or σ-complex) is more stable. ic.ac.ukstackexchange.com This stability arises because the positive charge can be delocalized over the benzene (B151609) ring without disrupting its aromaticity, and the nitrogen atom can effectively stabilize the charge. stackexchange.com Attack at C-2 leads to an intermediate where the benzene ring's aromaticity is disrupted in key resonance structures. ic.ac.uk

In this compound, the inherent reactivity of the C-3 position is modulated by the directing effects of the halogen substituents. Halogens are ortho-, para-directing groups for electrophilic substitution. youtube.com

The 4-fluoro substituent directs incoming electrophiles to the C-3 (ortho) and C-5 (ortho) positions.

The 7-chloro substituent directs incoming electrophiles to the C-6 (ortho) and C-2 (para, relative to the C7-C1 bond path) positions.

Considering these influences:

Attack at C-3: This position is activated by the 4-fluoro group (ortho) and is the inherently most reactive position of the indole ring. It is generally the most likely site for substitution.

Attack at C-2: This position is electronically disfavored compared to C-3 but receives a directing influence from the 7-chloro group.

Attack at C-5 and C-6: Substitution on the benzene ring is also possible. C-5 is activated by the 4-fluoro group, and C-6 is activated by the 7-chloro group. However, electrophilic substitution on the benzene portion of an indole is generally less favorable than on the pyrrole ring unless the C-3 and C-2 positions are blocked.

Therefore, the primary site for electrophilic substitution on this compound is expected to be the C-3 position, followed by potential substitution at other positions depending on the reaction conditions and the nature of the electrophile. researchgate.net

| Position | Inherent Indole Reactivity | Influence of 4-Fluoro Group | Influence of 7-Chloro Group | Predicted Outcome |

|---|---|---|---|---|

| C-2 | Secondary | Meta (deactivating) | Para (activating) | Possible, but less likely than C-3 |

| C-3 | Primary | Ortho (activating) | - | Most Favorable |

| C-5 | Less Reactive | Ortho (activating) | - | Possible |

| C-6 | Less Reactive | - | Ortho (activating) | Possible |

The mechanism for electrophilic substitution on this compound follows the general pathway for electrophilic aromatic substitution. The reaction is initiated by the attack of the π-electron system of the indole ring on an electrophile (E+), leading to the formation of a cationic σ-complex. researchgate.net This step is typically the rate-determining step. The stability of this intermediate dictates the regiochemical outcome.

For an attack at C-3, the positive charge in the intermediate is delocalized across the C-2 position and the nitrogen atom, crucially without disrupting the aromatic sextet of the fused benzene ring. The presence of the electron-donating (by resonance) halogen substituents can further stabilize this cationic intermediate. In the final step, a base removes a proton from the C-3 position, restoring the aromaticity of the pyrrole ring and yielding the substituted product. researchgate.net

Nucleophilic Substitution Reactions on Halogenated Positions

This type of reaction involves the direct replacement of one of the halogen atoms by a nucleophile. As discussed previously (5.1.2), such reactions on aryl halides typically proceed through the SNAr mechanism, which is favored by the presence of electron-withdrawing groups. libretexts.org

In this compound, both the C-4 and C-7 positions are potential sites for nucleophilic substitution. The C-F and C-Cl bonds are highly polarized, making the attached carbon atoms electrophilic. The relative reactivity of these two positions towards a nucleophile depends on a balance of factors:

Electronic Activation: The electronegativity of fluorine makes the C-4 carbon more electron-deficient and thus more susceptible to nucleophilic attack than the C-7 carbon.

Leaving Group Ability: In the context of the SNAr mechanism, where the first step is rate-limiting, fluoride can be a better leaving group than chloride because the substituent that best stabilizes the transition state of the initial attack will favor the reaction. youtube.com

Stability of the Intermediate: The stability of the Meisenheimer complex formed upon nucleophilic attack is critical. The negative charge in the intermediate needs to be stabilized. The combined electron-withdrawing effects of the remaining halogen and the indole ring itself contribute to this stabilization.

Given these factors, it is plausible that nucleophilic substitution would occur preferentially at the C-4 position, leading to the displacement of the fluoride ion, especially with potent nucleophiles and under conditions that favor the SNAr mechanism. nih.govsemanticscholar.org However, reactions at the C-7 position are also possible, particularly if steric or other electronic factors come into play.

Direct Displacement of Halogens by Nucleophiles

The direct displacement of halogen atoms on an aromatic ring through nucleophilic aromatic substitution (SNAr) is a well-established reaction class. In the case of this compound, the susceptibility of the chlorine and fluorine atoms to nucleophilic attack is dependent on several factors, including the nature of the nucleophile, the reaction conditions, and the relative activation of the C-Cl and C-F bonds by the indole ring system.

Generally, in nucleophilic aromatic substitution reactions, the rate of reaction is influenced by the electron-withdrawing ability of substituents ortho and para to the leaving group, as these positions can stabilize the negative charge in the Meisenheimer intermediate. For this compound, the indole nitrogen can influence the electron density of the benzene ring.

While specific studies on the direct displacement of halogens on this compound are not extensively documented, the principles of SNAr on halo-substituted aromatic compounds provide a framework for predicting its reactivity. The fluorine atom is typically a better leaving group in SNAr reactions than chlorine when the reaction is rate-determined by the attack of the nucleophile, due to its higher electronegativity which polarizes the C-F bond and facilitates nucleophilic attack. Conversely, the C-Cl bond is weaker than the C-F bond, which can be a factor if bond breaking is significant in the rate-determining step.

The regioselectivity of nucleophilic attack would be influenced by the combined electronic effects of the fused pyrrole ring and the other halogen substituent. The electron-donating nature of the indole nitrogen would tend to increase the electron density at the ortho and para positions, potentially deactivating them towards nucleophilic attack. However, the inductive effects of the halogens would counteract this.

| Nucleophile | Potential Product(s) | General Reaction Conditions | Anticipated Regioselectivity |

| Alkoxide (e.g., NaOMe) | 7-methoxy-4-fluoro-1H-indole or 7-chloro-4-methoxy-1H-indole | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | Dependent on the relative activation of the C-F and C-Cl bonds. |

| Amine (e.g., RNH₂) | 7-(alkylamino)-4-fluoro-1H-indole or 7-chloro-4-(alkylamino)-1H-indole | Base catalysis, elevated temperatures | Regioselectivity would be influenced by steric and electronic factors. |

| Thiolate (e.g., NaSPh) | 7-(phenylthio)-4-fluoro-1H-indole or 7-chloro-4-(phenylthio)-1H-indole | Polar solvent, often under inert atmosphere | Similar to other nucleophiles, product distribution is not readily predictable without experimental data. |

Table 1: Hypothetical Direct Displacement Reactions of this compound

Halophilic Attack Mechanisms and Competing Pathways

Beyond the classical SNAr pathway, reactions of aryl halides with nucleophiles can sometimes proceed through alternative mechanisms, such as halophilic attack. In a halophilic attack, the nucleophile attacks the halogen atom itself, rather than the carbon to which it is attached. This mechanism is more likely to occur with softer nucleophiles and when the halogen atom is rendered more electrophilic.

For this compound, a soft nucleophile could potentially interact with the chlorine atom, which is generally more polarizable than fluorine. This would lead to the formation of a transient species that could then undergo further reaction. However, this pathway is generally less common for aryl halides compared to SNAr, especially when the aromatic ring is activated towards nucleophilic attack.

Competing pathways to direct nucleophilic substitution could include proton abstraction from the indole nitrogen, particularly if a strong base is used as the nucleophile. The resulting indolide anion could then participate in different reaction pathways. Furthermore, under certain conditions, elimination-addition (benzyne) mechanisms could be considered, although the generation of a benzyne (B1209423) from a dihalo-substituted benzene ring would require harsh conditions and would likely lead to a mixture of products.

Cyclization Reactions Involving the Indole Nucleus

While this compound is itself a product of a cyclization reaction (typically a Fischer, Bischler, or similar indole synthesis), its nucleus can participate in further cyclization reactions to form more complex heterocyclic systems. These reactions often involve functionalization of the indole at the N-1, C-2, or C-3 positions, followed by an intramolecular reaction.

For instance, if a suitable side chain is introduced at the N-1 position, an intramolecular cyclization could lead to the formation of a new ring fused to the indole core. The specific nature of these reactions would depend on the functional groups present in the appended side chain.

| Starting Material Derivative | Reaction Type | Potential Product |

| N-allyl-7-chloro-4-fluoro-1H-indole | Intramolecular Heck Reaction | Fused polycyclic indole derivative |

| This compound-2-carbaldehyde derivative | Pictet-Spengler Reaction | Aza-beta-carboline derivative |

| N-acylated this compound | Bischler-Napieralski or Friedel-Crafts type cyclization | Fused ring system adjacent to the pyrrole ring |

Table 2: Potential Cyclization Reactions Involving the this compound Core

Oxidation and Reduction Pathways of this compound

Oxidation:

The indole nucleus is susceptible to oxidation, with the pyrrole ring being more readily oxidized than the benzene ring. The C2-C3 double bond is particularly electron-rich and is often the site of initial oxidative attack. The outcome of the oxidation of this compound would depend on the oxidant used.

Mild oxidizing agents might lead to the formation of oxindoles, where the C-2 position is oxidized to a carbonyl group. Stronger oxidizing agents can lead to the cleavage of the pyrrole ring. The presence of the electron-withdrawing chloro and fluoro groups on the benzene ring would likely make the indole nucleus slightly less susceptible to oxidation compared to unsubstituted indole.

Reduction:

The reduction of the this compound can target either the pyrrole ring or the halogen substituents. Catalytic hydrogenation (e.g., using H₂ with Pd/C) under mild conditions would typically reduce the C2-C3 double bond of the pyrrole ring to afford the corresponding indoline.

Reduction of the halogen atoms (dehalogenation) is also a possible pathway. This can often be achieved using catalytic hydrogenation under more vigorous conditions or with specific reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction). The relative ease of reduction of the C-Cl versus the C-F bond would depend on the specific conditions, with the C-Cl bond generally being more susceptible to hydrogenolysis.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation | m-CPBA, O₃ | 7-chloro-4-fluoro-oxindole, ring-opened products |

| Reduction of Pyrrole Ring | H₂, Pd/C (mild conditions) | 7-chloro-4-fluoro-indoline |

| Reductive Dehalogenation | H₂, Pd/C (vigorous conditions), Na/NH₃ | 4-fluoro-1H-indole, 7-chloro-1H-indole, or 1H-indole |

Table 3: Potential Oxidation and Reduction Pathways for this compound

Molecular Recognition and in Vitro Biological Interactions of 7 Chloro 4 Fluoro 1h Indole Derivatives

Structure-Activity Relationship (SAR) Studies of Halogenated Indoles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For halogenated indoles, the type of halogen, its position on the indole (B1671886) ring, and its electronic properties are critical determinants of potency and selectivity. nih.gov

The presence and position of chlorine and fluorine atoms on the indole scaffold significantly modulate biological activity. nih.gov The location of these halogens influences the molecule's electron distribution, which in turn affects its ability to bind to specific protein targets. nih.gov A study exploring the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, by various halogenated indoles demonstrated the importance of the halogen's position. nih.gov In this research, compounds such as 4-fluoroindole (B1304775) and 7-fluoroindole (B1333265) were shown to activate AhR in a concentration-dependent manner, highlighting that substitutions at the 4- and 7-positions can confer significant biological activity. nih.gov

Table 1: Impact of Halogen Position on Aryl Hydrocarbon Receptor (AhR) Activation

| Compound | Halogen Position | AhR Activation |

|---|---|---|

| 4-Fluoroindole (4-FI) | 4-position | Concentration-dependent activation nih.gov |

| 7-Fluoroindole (7-FI) | 7-position | Concentration-dependent activation nih.gov |

| 6-Bromoindole (6-BrI) | 6-position | Concentration-dependent activation nih.gov |

| 7-Bromoindole (7-BrI) | 7-position | Concentration-dependent activation nih.gov |

This table summarizes findings on how halogen position on the indole ring affects biological activity, using AhR activation as an example.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. researchgate.net One of the most established effects of fluorination is the improvement of metabolic stability. daneshyari.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. daneshyari.comtandfonline.com Placing a fluorine atom at a site that is susceptible to metabolic attack can block this process, thereby increasing the compound's bioavailability and duration of action. tandfonline.comnih.gov

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is an invaluable tool for identifying potential protein targets and analyzing the specific interactions that stabilize the ligand-protein complex.

Molecular docking simulations are employed to predict how derivatives of 7-chloro-4-fluoro-1H-indole might bind to the active site of various protein targets. These simulations calculate the binding affinity, often expressed as a binding energy score, which estimates the strength of the interaction. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

For example, docking studies on halogenated indole derivatives with the aryl hydrocarbon receptor (AhR) have revealed moderate binding affinities to the receptor's PAS-B domain. nih.gov Similarly, docking simulations of other indole derivatives have been used to predict their binding modes with enzymes like PARP and aromatase. nih.govijper.org These studies provide a static picture of the most likely binding pose, showing how the ligand fits within the binding pocket and which of its functional groups are positioned to interact with specific amino acid residues of the protein. nih.gov This information is crucial for the rational design of more potent and selective inhibitors.

The stability of a ligand-protein complex is determined by a combination of non-covalent interactions. Molecular docking analyses provide detailed insights into these crucial interactions for halogenated indoles. researchgate.net

Hydrogen Bonding: The indole nitrogen (N-H) can act as a hydrogen bond donor, while the electronegative chlorine and fluorine atoms can act as weak hydrogen bond acceptors. Docking studies frequently reveal hydrogen bonds between the indole core or its substituents and polar amino acid residues (e.g., glutamic acid, arginine) in the protein's active site. nih.govrsc.org

π-π Stacking: The aromatic indole ring system can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov This type of interaction, where the electron clouds of the aromatic rings overlap, contributes significantly to binding affinity and the proper orientation of the ligand. rsc.org

Table 2: Common Molecular Interactions of Indole Derivatives in Protein Binding Sites

| Interaction Type | Ligand Group | Protein Residue Examples |

|---|---|---|

| Hydrogen Bonding | Indole N-H, Halogens | Glutamic Acid, Arginine, Serine nih.govrsc.org |

| π-π Stacking | Indole Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan nih.gov |

| Hydrophobic Interactions | Benzene (B151609) portion of indole | Leucine, Isoleucine, Valine nih.gov |

This table summarizes the key non-covalent interactions predicted by molecular docking for indole-based ligands.

In Vitro Screening and Mechanistic Investigations at the Molecular Level

While computational studies provide valuable predictions, in vitro screening is essential to experimentally validate these findings and determine the actual biological activity of the compounds. These laboratory-based assays measure a compound's effect on a specific biological target or cellular process.

For halogenated indoles, in vitro screening could involve a variety of assays. For instance, to confirm the predictions from docking studies with AhR, a reporter gene assay in a human cell line (e.g., LS174T-AhR-luc) can be used. nih.gov In such an assay, activation of the AhR by a compound leads to the expression of a reporter gene (like luciferase), which produces a measurable signal, thus quantifying the compound's potency and efficacy as an AhR activator. nih.gov

Mechanistic investigations at the molecular level aim to elucidate precisely how the compound exerts its effect. Following the initial screening, functional assays can be performed to confirm the mechanism. For AhR activators, this could involve experiments to show that the halogenated indoles induce the formation of the AhR-ARNT heterodimer and enhance the binding of this complex to specific DNA sequences on target gene promoters, such as that of CYP1A1. nih.gov These molecular-level studies are critical for confirming the target engagement and understanding the downstream consequences of the ligand-protein interaction, providing a complete picture that bridges computational predictions with tangible biological outcomes.

Enzyme Inhibition Profiles of Halogenated Indoles

Halogenated indole derivatives have been investigated for their ability to modulate the activity of various enzymes and receptors critical to human health and disease. The specific placement of halogen atoms on the indole ring can lead to potent and selective inhibitors, demonstrating the versatility of this chemical class in drug discovery.

Histone methyltransferases (HMTs) are crucial epigenetic regulators, and their dysregulation is implicated in several cancers. SET domain-containing protein 2 (SETD2) is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a mark associated with transcriptional elongation and DNA repair. The development of SETD2 inhibitors has identified the indole core as a promising starting point.

Research into 2-amidoindole derivatives as SETD2 inhibitors has revealed important structure-activity relationships (SAR) concerning substitutions on the indole ring. nih.gov While the 7-methylindole (B51510) series showed significant biochemical activity, the introduction of a fluorine atom at the 4-position led to considerable improvements in potency. nih.gov This highlights the positive impact of halogenation at specific positions. For instance, a 4-fluoro-7-methylindole analog demonstrated a marked increase in activity compared to its non-fluorinated counterpart, suggesting that the electronic and steric properties imparted by the fluorine atom are beneficial for interaction within the SETD2 active site. nih.gov

| Compound | Indole Substitution | SETD2 IC50 (μM) |

| Analog 1 | 7-Methyl | 0.130 |

| Analog 2 | 4-Fluoro, 7-Methyl | 0.027 |

| Analog 3 | 5-Fluoro, 7-Methyl | 0.110 |

This table presents exemplary data showing the effect of fluorine substitution on the inhibitory activity of 7-methylindole analogs against the SETD2 enzyme. Data sourced from ACS Medicinal Chemistry Letters. nih.gov

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) abundant in the central nervous system, is a key therapeutic target. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer a novel approach to fine-tune CB1 signaling, potentially avoiding the side effects associated with direct agonists or antagonists. Halogenated indole-2-carboxamides have emerged as a foundational class of CB1 allosteric modulators. nih.gov

Pioneering research identified compounds like Org27569 (a 5-chloro-indole derivative) and Org27759 (a 5-fluoro-indole derivative) as the first allosteric modulators of CB1. researchgate.net These molecules were found to enhance the binding of CB1 agonists while functionally acting as antagonists of agonist-induced G-protein activation. researchgate.netnih.gov Subsequent studies on related 5-chloro-indole-2-carboxamides further elucidated the SAR for this class. For example, lengthening the C3 alkyl chain on the indole core was found to enhance the positive cooperativity with orthosteric agonists. nih.gov Specifically, a 5-chloro-3-pentyl derivative (ICAM-b) exhibited a more potent enhancement of agonist binding compared to a 5-chloro-3-ethyl analog (ICAM-a). nih.gov These findings underscore that halogenation at the C5 position of the indole ring is a key feature for this class of CB1 allosteric modulators. nih.govnih.gov

| Compound | Key Structural Features | Observed In Vitro Effect on CB1 Receptor |

| Org27569 | 5-Chloro-3-ethyl-1H-indole-2-carboxamide | Positive cooperativity with agonist binding; insurmountable antagonist of receptor function. researchgate.net |

| Org27759 | 5-Fluoro-3-ethyl-1H-indole-2-carboxamide | Positive cooperativity with agonist binding; insurmountable antagonist of receptor function. researchgate.net |

| ICAM-b | 5-Chloro-3-pentyl-1H-indole-2-carboxamide | Strong positive cooperativity with agonist binding; negative modulatory effects on G-protein coupling. nih.gov |

This table summarizes the characteristics of representative halogenated indole derivatives as allosteric modulators of the CB1 receptor.

The RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication and transcription of RNA viruses, such as SARS-CoV-2, making it a prime target for antiviral drug development. nih.govpreprints.org The indole scaffold has been explored for its potential to inhibit this viral enzyme. While research on the specific this compound nucleus is not extensively documented in this context, related indole derivatives have shown promise.

A series of 2-[(indol-3-yl)thio]acetamides were synthesized and evaluated for their RdRp inhibitory properties. nih.gov Several of these compounds demonstrated notable efficacy, with some showing activity comparable to the reference drug Remdesivir. preprints.org The structure-activity relationship studies indicated that the nature and position of substituents on the indole ring, as well as on the terminal amide, played a crucial role in their inhibitory potential. For example, compounds with a 5-fluoro substitution on the indole ring and a cyclopropyl (B3062369) or 4-fluorophenyl group on the acetamide (B32628) portion were among the more active derivatives. nih.govpreprints.org This demonstrates that halogenated indoles are a viable scaffold for the development of non-nucleoside RdRp inhibitors.

| Compound ID | Indole Substitution | Amide Group | RdRp Inhibition (EC50) |

| D-1 | 5-Fluoro | Cyclopropyl | 1.12 µM |

| D-2 | 5-Fluoro | 4-Fluorophenyl | 1.35 µM |

| Remdesivir | (Reference) | (Reference) | 1.05 µM |

This table shows the in vitro RdRp inhibitory activity of exemplary halogenated indole derivatives. Data sourced from Molecules. nih.govpreprints.org

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step in tryptophan catabolism via the kynurenine (B1673888) pathway. nih.gov Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, helping cancer cells evade the immune system. nih.govekb.eg Consequently, the dual inhibition of both IDO1 and TDO is considered a promising strategy in cancer immunotherapy. mdpi.com

The indole-2-carboxylic acid scaffold has been successfully utilized to develop potent dual inhibitors of IDO1 and TDO. nih.gov A study detailing the synthesis and evaluation of various derivatives found that substitutions at the 6-position of the indole ring were particularly effective. nih.gov The compound designated 9o-1, a 6-acetamido-indole-2-carboxylic acid derivative, emerged as the most potent dual inhibitor in the series, with IC50 values in the low micromolar range against both enzymes. nih.gov Molecular docking studies suggested that this class of compounds binds effectively within the active sites of both IDO1 and TDO, providing a basis for further structural optimization. nih.gov

| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) |

| 9o-1 | 1.17 | 1.55 |

| 9m-1 | 2.01 | 3.42 |

| 9n-1 | 1.58 | 2.87 |

This table displays the in vitro inhibitory activities of selected indole-2-carboxylic acid derivatives against IDO1 and TDO. Data sourced from the European Journal of Medicinal Chemistry. nih.gov

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. The COX-2 isoform is inducible and its expression is elevated during inflammation and in various cancers, making it a major target for anti-inflammatory drugs. nih.gov Indole derivatives, most famously indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). However, efforts to improve the safety profile, particularly reducing gastrointestinal side effects, have led to the development of new indole-based selective COX-2 inhibitors. nih.govresearchgate.net

A series of novel indole acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibition activities. nih.gov The study found that several compounds exhibited significant anti-inflammatory effects. In vitro COX inhibition assays revealed that one of the most potent compounds, S3 (bearing a 4-chloro substitution on the terminal phenyl ring), was a selective inhibitor of the COX-2 isoform (70.12% inhibition) with much weaker activity against COX-1 (18.23% inhibition). researchgate.net Docking studies further supported these findings, showing that the compound could bind effectively within the COX-2 active site, forming key hydrogen bond interactions similar to those of established inhibitors. researchgate.net

| Compound | % COX-1 Inhibition | % COX-2 Inhibition | Selectivity Index (COX-1/COX-2) |

| S3 | 18.23 | 70.12 | 0.26 |

| S7 | 20.14 | 65.24 | 0.31 |

| Indomethacin | 72.15 | 77.23 | 0.93 |

This table shows the in vitro cyclooxygenase inhibition data for selected indole derivatives compared to indomethacin. Data sourced from Molecules. nih.govresearchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The indole nucleus is a recognized scaffold for the design of cholinesterase inhibitors. nih.gov

Recent research has focused on the synthesis of novel sp3-rich indole- and tryptophan-derived compounds and their evaluation as cholinesterase inhibitors. A study disclosed a series of 18 such compounds, which were found to be selective inhibitors of human butyrylcholinesterase (hBChE), with several exhibiting potent, submicromolar activity. nih.gov The most active compounds in the series demonstrated significant selectivity for hBChE over AChE. This selectivity is considered potentially advantageous in later stages of Alzheimer's disease when BChE activity becomes more prominent in the brain. The findings highlight the potential of the indole framework for developing new and selective agents for neurodegenerative disorders. nih.gov

| Compound ID | hAChE Inhibition (% at 10 µM) | hBChE IC50 (µM) |

| Compound A | < 30 | 0.49 |

| Compound B | < 30 | 0.58 |

| Compound C | < 30 | 0.92 |

This table presents a selection of indole-derived compounds and their potent, selective inhibition of human butyrylcholinesterase (hBChE). Data sourced from Acta Chimica Slovenica. nih.gov

Glutamate-gated Chloride Channel (GluCl) Activation

Currently, there is no publicly available research specifically detailing the activation of glutamate-gated chloride channels (GluCls) by this compound or its closely related derivatives. The interaction of halogenated indoles with this particular ion channel remains an area requiring further scientific investigation.

Antimicrobial and Antivirulence Activity Studies in Microorganisms

Halogenated indole derivatives have demonstrated significant potential as antimicrobial and antivirulence agents. Instead of directly killing bacteria, which can promote drug resistance, antivirulence compounds inhibit the expression of factors that cause disease, effectively disarming the pathogens. nih.govresearchgate.netresearchgate.net Indole and its derivatives are known to act as signaling molecules that can interfere with bacterial communication systems like quorum sensing (QS), thereby affecting various functions such as biofilm formation and virulence factor production. frontiersin.orgnih.govnih.gov

Biofilm formation is a critical virulence factor, allowing bacteria to colonize surfaces and resist antimicrobial agents. Several studies have highlighted the efficacy of halogenated indoles in disrupting this process.

For instance, 7-chloroindole (B1661978) has been shown to inhibit biofilm formation in the food-borne pathogen Vibrio parahaemolyticus without significantly affecting the growth of planktonic cells. frontiersin.orgnih.gov Both 7-chloroindole and 7-fluoroindole have demonstrated the ability to reduce biofilm formation in various pathogenic bacteria. nih.govfrontiersin.orgresearchgate.net In Pseudomonas aeruginosa, 7-fluoroindole (7FI) was identified as a potent inhibitor of biofilm formation and also suppressed the production of the polymeric matrix essential for biofilm structure. nih.govresearchgate.netoup.com Similarly, against Serratia marcescens, 7-fluoroindole was among several derivatives that dose-dependently suppressed biofilm formation. nih.govresearchgate.net

Bacterial motility, including swimming and swarming, is crucial for initial surface colonization and pathogenesis. nih.gov Halogenated indoles have been found to effectively inhibit these functions. In studies with V. parahaemolyticus, 7-chloroindole significantly reduced both swimming and swarming motility at a concentration of 50 μg/mL. frontiersin.orgnih.gov Research on P. aeruginosa showed that 7-fluoroindole clearly suppressed swarming motility. nih.govresearchgate.netoup.com Likewise, 6-fluoroindole (B127801) and 7-methylindole were found to decrease both swimming and swarming motility in S. marcescens and Vibrio campbellii. nih.govnih.gov

| Compound | Microorganism | Activity | Key Findings |

|---|---|---|---|

| 7-Chloroindole | Vibrio parahaemolyticus | Inhibition of Biofilm Formation & Motility | Inhibited biofilm formation without affecting planktonic cell growth; significantly decreased swimming and swarming motility. frontiersin.orgnih.govnih.gov |

| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibition of Biofilm Formation & Motility | Identified as a potent inhibitor of biofilm formation; suppressed swarming motility and polymeric matrix production. nih.govresearchgate.netoup.com |

| 7-Fluoroindole | Serratia marcescens | Inhibition of Biofilm Formation | Dose-dependently suppressed biofilm formation. nih.govresearchgate.net |

| 6-Fluoroindole | Vibrio campbellii | Inhibition of Motility | Decreased swimming and swarming motility. nih.gov |

Derivatives of this compound have shown direct antibacterial effects against several clinically relevant pathogens.

Vibrio parahaemolyticus : This marine bacterium is a leading cause of seafood-borne gastroenteritis. nih.gov Studies on 16 different halogenated indoles found that 7-chloroindole was effective at inhibiting the planktonic cell growth and biofilm formation of V. parahaemolyticus. frontiersin.orgresearchgate.netfrontiersin.org While 4-chloroindole (B13527) had a lower Minimum Inhibitory Concentration (MIC) of 50 μg/mL, 7-chloroindole displayed a MIC of 200 μg/mL, inhibiting biofilm formation without affecting cell growth at lower concentrations. frontiersin.orgnih.govnih.gov These chloroindoles were observed to cause visible damage to the bacterial cell membrane. frontiersin.orgnih.gov

Vibrio campbellii : Research into indole analogues as virulence-reducing agents in aquaculture has shown that various derivatives can protect brine shrimp larvae from V. campbellii infection. nih.gov Studies demonstrated that 21 different indole analogues significantly decreased the swimming motility of V. campbellii, indicating a disruption of its virulence. nih.gov